2,3-Dichloro-4-thiocyanatoaniline
Overview
Description
2,3-Dichloro-4-thiocyanatoaniline is a useful research compound. Its molecular formula is C7H4Cl2N2S and its molecular weight is 219.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
2,3-Dichloro-4-thiocyanatoaniline and its derivatives have demonstrated significant antifungal properties. In a study, thiocyanatoaniline derivatives, including compounds similar to this compound, were synthesized and tested for their activity against dermatophytes. They exhibited therapeutic potential with low toxicity and skin sensitization in clinical trials (Croshaw, Davidson, & Spooner, 1966).
Synthesis of Antimicrobials
The compound has been utilized in the synthesis of new antimicrobials. A study focused on synthesizing N-derivatives of 2,5-dichloroaniline and 2,5-dichloro-4-thiocyanatoaniline, revealing strong antibacterial activities against Staphylococcus aureus (Kimura et al., 1962).
Chemical Synthesis and Reactions
This compound is also used in various chemical synthesis processes. For instance, it has been employed in the reaction with 4-nitrochlorobenzene to synthesize 4-amino-3,4'-dinitrodiphenyl sulfide, a compound of interest in organic chemistry (Pilyugin et al., 2003).
Spectrophotometric Analysis
The compound plays a role in spectrophotometric analysis methods. For example, it has been used in methods for the rapid measurement of thiocyanate in biological fluids like serum and urine (Giraudi & Grillo, 1981).
Biological Activity Studies
This compound derivatives have been studied for their biological activities, such as antioxidant and cytotoxic effects against cancer cell lines. This highlights the potential biomedical applications of these compounds (Gunasekaran et al., 2017).
Properties
IUPAC Name |
(4-amino-2,3-dichlorophenyl) thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-6-4(11)1-2-5(7(6)9)12-3-10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYXNAYEWINMOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562101 | |
Record name | 4-Amino-2,3-dichlorophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-03-3 | |
Record name | 4-Amino-2,3-dichlorophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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